Chemical structure and properties of phenyl 4-fluorobenzoate
Chemical structure and properties of phenyl 4-fluorobenzoate
Structural Architecture, Synthetic Protocols, and Material Applications [1]
Executive Summary
Phenyl 4-fluorobenzoate (C₁₃H₉FO₂) represents a critical structural motif in the development of liquid crystalline materials and pharmaceutical intermediates. As an ester derived from 4-fluorobenzoic acid and phenol, it serves as a model system for understanding the "Fluorine Effect" —the profound impact of fluorine substitution on dipole moments, metabolic stability, and crystalline packing without significant steric perturbation. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and its utility as a mesogenic core in material science.
Structural Analysis & Physicochemical Profile
The Fluorine Effect
The strategic placement of a fluorine atom at the para position of the benzoyl ring introduces unique electronic properties.
-
Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the molecule to fit into binding pockets or crystal lattices occupied by non-fluorinated analogs with minimal steric disruption.
-
Electronic Modulation: Fluorine is the most electronegative element (3.98 Pauling scale). It exerts a strong inductive withdrawal (-I effect) on the aromatic ring, increasing the electrophilicity of the carbonyl carbon. However, it also donates electron density via resonance (+R effect), though the inductive effect generally dominates in ground-state reactivity.
-
Dipole Moment: The C-F bond creates a strong dipole, which is critical for the dielectric anisotropy (
) required in liquid crystal applications.
Physicochemical Data Table[1]
| Property | Value / Characteristic | Note |
| IUPAC Name | Phenyl 4-fluorobenzoate | |
| Molecular Formula | C₁₃H₉FO₂ | |
| Molecular Weight | 216.21 g/mol | |
| Physical State | White Crystalline Solid | |
| Melting Point | 63–64 °C | Validated via DSC [1] |
| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate; Insoluble in Water | Lipophilic character |
| ¹⁹F NMR | ~ -105 to -108 ppm (vs CFCl₃) | Diagnostic singlet |
| IR Spectrum | 1734 cm⁻¹ (C=O stretch) | Characteristic ester band [1] |
Synthetic Pathways & Optimization
While Fischer esterification is possible, it is equilibrium-limited and often low-yielding for electron-deficient acids.[1] The Schotten-Baumann reaction (via Acid Chloride) is the preferred industrial and laboratory method due to its irreversibility and high atom economy regarding the main scaffold.
Validated Protocol: Acid Chloride Route
This protocol ensures high purity by driving the reaction to completion using a nucleophilic catalyst (Pyridine or DMAP).
Reagents:
-
4-Fluorobenzoyl chloride (1.0 equiv)[1]
-
Phenol (1.0 equiv)[2]
-
Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Phenol (10 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (12 mmol). The solution may warm slightly.[3]
-
Acylation: Cool the mixture to 0°C. Dropwise add 4-Fluorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.
-
Causality: Slow addition at low temperature prevents exotherms that could lead to side reactions or solvent boiling.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench & Workup:
-
Wash organic phase with 1M HCl (2 x 15 mL) to remove excess amine/pyridinium salts.
-
Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted 4-fluorobenzoic acid.[1]
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or Hexane/Ethanol mix to yield white needles.
Workflow Visualization
Figure 1: Schotten-Baumann synthesis pathway utilizing base-mediated acylation.[1]
Reactivity: The Fries Rearrangement
A defining characteristic of phenyl benzoates is their susceptibility to the Fries Rearrangement . This reaction converts the ester into hydroxybenzophenones, which are valuable UV absorbers and pharmaceutical pharmacophores.
Mechanism & Selectivity
The reaction is catalyzed by Lewis acids (e.g., AlCl₃, BF₃).[4][5] The 4-fluorobenzoyl group migrates to the phenolic ring.[1]
-
Low Temperature (<60°C): Favors para-migration (kinetic control is often cited, but solvent polarity plays a major role; non-polar solvents often favor ortho).[1]
-
High Temperature (>150°C): Favors ortho-migration (thermodynamic product due to chelation with the Lewis acid).[1]
Reaction:
Phenyl 4-fluorobenzoate
Mechanistic Pathway Diagram
Figure 2: Fries Rearrangement mechanism showing the divergence into ortho/para hydroxyketones.[1]
Applications in Material Science
Liquid Crystals (Mesogens)
Phenyl benzoate derivatives are foundational "core" structures in the field of liquid crystals (LCs). The 4-fluoro substituent is particularly valuable:
-
Viscosity Reduction: Fluorine's low polarizability (despite high polarity) often results in lower viscosity compared to cyano (-CN) or nitro (-NO₂) substituted mesogens, enabling faster switching times in displays [2].[1]
-
Dielectric Anisotropy: The C-F bond vector contributes to a positive dielectric anisotropy (
) if placed along the long axis, or negative if lateral. In Phenyl 4-fluorobenzoate, the terminal F contributes to longitudinal dipole, supporting nematic phase formation when extended with alkyl chains [3].
Pharmaceutical Bioisosteres
In drug design, the phenyl benzoate scaffold acts as a bioisostere for biphenyls or stilbenes. The fluorine atom blocks metabolic degradation (specifically P450-mediated oxidation) at the para position, significantly extending the half-life of the molecule in vivo.
References
-
Evaluation of the Role of Isostructurality in Fluorinated Phenyl Benzoates. ACS Crystal Growth & Design. (2017). Reports synthesis (Yield 82%) and Melting Point (63°C).[2]
-
The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Molecular Crystals and Liquid Crystals. (1981). Detailed analysis of mesogenic properties of fluorinated benzoates.
-
Effect of fluorinated terminal chains on mesomorphic properties. Liquid Crystals. (2007). Comparison of hydrogenated vs fluorinated esters.
-
Fries Rearrangement. Organic Chemistry Portal. Mechanism and conditions for phenyl ester rearrangement.
-
4-Fluorobenzoic acid (Precursor Data). ChemicalBook. Physical properties of the parent acid.[6][7]
Sources
- 1. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. 4-Fluorophenacyl chloride | CAS#:456-04-2 | Chemsrc [chemsrc.com]
